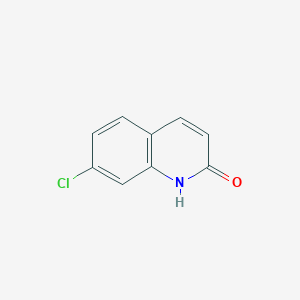

7-Chloro-2-hydroxyquinoline

描述

属性

IUPAC Name |

7-chloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRJFDTZVULXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945275 | |

| Record name | 7-Chloroquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22614-72-8 | |

| Record name | 22614-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloroquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloroquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Significance of the 7-Chloro-2-hydroxyquinoline Scaffold

An In-Depth Technical Guide to the Discovery and Synthesis of 7-Chloro-2-hydroxyquinoline

7-Chloro-2-hydroxyquinoline, also known as 7-chloro-2(1H)-quinolinone, is a heterocyclic organic compound with the chemical formula C₉H₆ClNO.[1][2] It presents as a white to light yellow crystalline powder and is recognized by its CAS number, 22614-72-8.[1] This molecule is built upon the quinoline framework, a fused bicyclic system comprising a benzene ring and a pyridine ring. The "-hydroxy" designation at the 2-position indicates a tautomeric equilibrium, strongly favoring the 2-quinolone (amide) form over the 2-hydroxy (enol) form.

The significance of this compound extends far beyond its chemical structure. It serves as a crucial building block and versatile intermediate in the fields of medicinal chemistry and organic synthesis.[1][3] The presence of the chlorine atom and the reactive lactam functionality provides synthetic handles for a multitude of chemical transformations, enabling the creation of diverse molecular libraries.[3] Derivatives of the 2-hydroxyquinoline core are investigated for a wide spectrum of pharmacological activities, including potential applications as anticancer, antimicrobial, and antifungal agents.[1] This guide provides a comprehensive overview of the historical context of its discovery through the lens of classical quinoline syntheses and details the key methodologies developed for its preparation.

Part 1: Foundational Syntheses of the Quinoline Core

The story of 7-chloro-2-hydroxyquinoline's synthesis is rooted in a series of powerful named reactions developed in the late 19th century. These methods established the fundamental strategies for constructing the quinoline ring system and were later adapted to produce a vast array of substituted derivatives.

The Skraup Synthesis (1880)

The first major breakthrough was the Skraup synthesis, discovered by Czech chemist Zdenko Hans Skraup. This reaction involves the heating of an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene.[4][5] The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde, in situ.[4] The aniline then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and dehydrogenation (oxidation) to yield the quinoline.

The Doebner-von Miller Reaction (1881)

Shortly after, Oscar Döbner and Wilhelm von Miller reported a more versatile modification. The Doebner-von Miller reaction directly utilizes α,β-unsaturated aldehydes or ketones, reacting them with an aniline in the presence of an acid catalyst, often a Lewis acid or a strong Brønsted acid.[6][7] This method is considered an extension of the Skraup synthesis but offers greater flexibility by not being limited to the in situ generation of acrolein from glycerol.[5][6] The mechanism is complex and thought to involve a series of conjugate additions and cyclizations.[6] This reaction has been a workhorse for producing quinolines with substituents on the pyridine ring.[8]

The Combes Quinoline Synthesis (1888)

Alphonse Combes introduced a method that employs the acid-catalyzed condensation of an aromatic amine with a 1,3-diketone.[9][10] The reaction first forms an enamine intermediate (a Schiff base), which then undergoes an intramolecular electrophilic cyclization upon heating in strong acid, followed by dehydration to furnish a 2,4-disubstituted quinoline.[4][10] This approach is particularly valuable for creating quinolines with specific substitution patterns at the 2- and 4-positions.[10]

The Conrad-Limpach and Knorr Syntheses

These related methods are pivotal for the synthesis of hydroxyquinolines. The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester.[5] The reaction conditions determine the final product. At lower temperatures, a Michael-type addition occurs to form a β-aminoacrylate. Subsequent heating to high temperatures (~250 °C) induces a cyclization to form a 4-hydroxyquinoline. In contrast, the Knorr synthesis, which also uses a β-ketoester, involves an initial condensation to form an anilide, which is then cyclized under acidic conditions to yield a 2-hydroxyquinoline. These methods highlight the critical role of reaction conditions and intermediates in directing the regioselectivity of quinoline formation.

Part 2: Synthetic Pathways to 7-Chloroquinolines

The synthesis of 7-chloro-2-hydroxyquinoline and its precursors leverages the foundational reactions described above, using m-chloroaniline as the logical starting material.

Doebner-von Miller Approach: Synthesis of 7-Chloroquinaldine

A prominent application of the Doebner-von Miller reaction is the synthesis of 7-chloroquinaldine (7-chloro-2-methylquinoline), a key intermediate.[11] In this process, m-chloroaniline is reacted with crotonaldehyde in an acidic medium.[12][13] The use of an oxidant, such as tetrachloro-1,4-quinone (chloranil), has been shown to improve yields and the isomeric ratio, favoring the desired 7-chloro product over the 5-chloro isomer.[13] This improved process avoids the need for forming a zinc chloride complex for product isolation, which was a feature of earlier methods.[13]

Diagram 1: General Mechanism of the Doebner-von Miller Reaction

Caption: A simplified workflow of the Doebner-von Miller reaction.

Gould-Jacobs and Related Cyclizations

The synthesis of the chloroquine precursor, 7-chloro-4-hydroxyquinoline, provides a well-documented example of pathways that can be conceptually adapted. One classical route involves reacting m-chloroaniline with an ethoxymethylenemalonic ester (as in the Gould-Jacobs reaction) or a diethyl oxaloacetate.[14] The initial condensation is followed by a high-temperature thermal cyclization.[14] For instance, reacting m-chloroaniline with diethyl oxaloacetate gives an enamine intermediate, which upon heating, cyclizes to the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid.[14] Subsequent hydrolysis and thermal decarboxylation yield 7-chloro-4-hydroxyquinoline.[14]

To obtain the desired 2-hydroxy isomer, a Knorr-type cyclization is more appropriate. This would involve the formation of an N-(3-chlorophenyl)acetoacetamide, which is then cyclized using a strong acid like sulfuric acid to close the ring and form the 2-quinolone structure.

Diagram 2: Synthetic Pathway via Knorr-type Cyclization

Caption: Conceptual pathway for the synthesis of a 7-chloro-2-hydroxyquinoline derivative.

Part 3: Experimental Protocols and Data

This section provides a representative experimental procedure for a key precursor and summarizes the foundational synthetic methods.

Protocol: Synthesis of 7-Chloroquinaldine Hydrochloride

This procedure is adapted from an improved, non-aqueous Doebner-Miller synthesis that enhances yield and isomeric purity.[13]

Diagram 3: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 7-chloroquinaldine HCl.

Methodology:

-

Preparation of Reaction Medium: In a suitable reaction vessel, prepare an acidic alcohol solution by bubbling hydrogen chloride gas into ice-cooled 2-butanol to a final concentration of approximately 4-5 M.[13]

-

Addition of Reactants: To the acidic 2-butanol solution, add m-chloroaniline and a near-equimolar amount of chloranil (tetrachloro-1,4-quinone), which serves as the oxidant.[13]

-

Reaction Initiation: Heat the mixture with good stirring to a moderate temperature (e.g., 90-100°C). Slowly add a slight excess of crotonaldehyde dropwise over a period of 0.5 to 2 hours, maintaining the reaction temperature between 75°C and 110°C.[13]

-

Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for approximately one hour to ensure the reaction goes to completion.[13]

-

Isolation: Cool the reaction mixture to allow the product, 7-chloroquinaldine hydrochloride, to crystallize out of the solution.[13]

-

Purification: Collect the solid product by filtration. Wash the collected solid thoroughly with a suitable solvent, such as tetrahydrofuran (THF), until the washings are colorless. Dry the final product in a vacuum oven at 50°C. The resulting yellowish powder is 7-chloroquinaldine hydrochloride with high purity (>98%).[13]

Data Summary: Foundational Quinoline Syntheses

| Synthesis Name | Key Reactants | Catalyst/Conditions | Typical Product |

| Skraup Synthesis | Aromatic Amine, Glycerol | H₂SO₄, Oxidizing Agent | Unsubstituted or Substituted Quinoline |

| Doebner-von Miller | Aromatic Amine, α,β-Unsaturated Carbonyl | Acid (Brønsted or Lewis) | 2- and/or 4-Substituted Quinoline |

| Combes Synthesis | Aromatic Amine, 1,3-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinoline |

| Conrad-Limpach | Aromatic Amine, β-Ketoester | High Temp. Thermal Cyclization | 4-Hydroxyquinoline |

| Knorr Synthesis | Aromatic Amine, β-Ketoester | Strong Acid (e.g., H₂SO₄) | 2-Hydroxyquinoline |

Conclusion

The history of 7-chloro-2-hydroxyquinoline is intrinsically linked to the development of fundamental synthetic methodologies for the quinoline core. From the pioneering work of Skraup, Doebner, and Combes, chemists have established a robust toolkit for constructing this privileged heterocyclic system. The synthesis of 7-chloro-2-hydroxyquinoline and its isomers relies on the careful selection of starting materials, primarily m-chloroaniline, and the strategic application of cyclization reactions like the Knorr and Doebner-von Miller syntheses. The continued interest in this scaffold, driven by its utility in developing novel therapeutic agents with potential anticancer and antimicrobial properties, ensures that the refinement and discovery of new synthetic routes will remain an active area of research.[1][15]

References

- Google Patents. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.

-

Combes Quinoline Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2006. Available from: [Link]

- Singh S, et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Wikipedia. Doebner–Miller reaction. Available from: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC; 2020-06-02. Available from: [Link]

-

SynArchive. Doebner-Miller Reaction. Available from: [Link]

-

Wikipedia. Combes quinoline synthesis. Available from: [Link]

-

ResearchGate. Synthesis of hydroxyquinolines from various 2‐methylquinolines. Reaction conditions. Available from: [Link]

-

ResearchGate. Combes quinoline synthesis. Available from: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH. Available from: [Link]

-

PrepChem.com. Synthesis of 7-chloroquinaldine. Available from: [Link]

-

Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available from: [Link]

-

Slideshare. Doebner-Miller reaction and applications. Available from: [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available from: [Link]

-

ResearchGate. One-Pot Preparation of 7-Hydroxyquinoline. Available from: [Link]

-

The Synthesis and Applications of 7-Chloro-2-methylquinoline in Modern Chemistry. Available from: [Link]

- Google Patents. HU212967B - Process for producing 7-chloro-quinaldine.

- Google Patents. US5126456A - 7-chloroquinaldine synthesis.

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. Available from: [Link]

-

PubChem - NIH. 7-Chloroquinoline. Available from: [Link]

-

YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 7-Chloro-2-hydroxyquinoline | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iipseries.org [iipseries.org]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. slideshare.net [slideshare.net]

- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. prepchem.com [prepchem.com]

- 13. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]

- 14. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 15. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism of 7-Chloro-2-hydroxyquinoline

Title: Structural Dynamics of 7-Chloro-2-hydroxyquinoline: A Guide to Lactam-Lactim Tautomerism in Drug Discovery

Executive Summary

7-Chloro-2-hydroxyquinoline (CAS: 7-Chloroquinolin-2(1H)-one) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antipsychotics (e.g., aripiprazole derivatives), antimalarials, and anticancer agents. However, its utility is often complicated by prototropic tautomerism —the equilibrium between the 2-hydroxy (lactim) and 2-oxo (lactam) forms.

This technical guide provides a definitive analysis of this equilibrium. Contrary to the nomenclature "2-hydroxy," the lactam (2-quinolone) tautomer predominates in both the solid state and polar solution phases. Understanding this preference is critical for structure-based drug design (SBDD), as the two tautomers present distinct hydrogen-bonding motifs (donor vs. acceptor) to biological targets.

The Mechanistic Basis of Tautomerism

The core structural dynamic of 7-chloro-2-hydroxyquinoline is the lactam-lactim dyad , a specific form of keto-enol tautomerism.

The Equilibrium

The molecule exists in a rapid equilibrium involving the transfer of a proton between the nitrogen atom (N1) and the oxygen atom at C2, accompanied by the redistribution of

-

Lactam Form (A): Characterized by a carbonyl group (C=O) at position 2 and a secondary amine (N-H). This form sacrifices some aromaticity in the heterocyclic ring but gains thermodynamic stability from the strong C=O bond and high resonance energy of the amide-like linkage.

-

Lactim Form (B): Characterized by a hydroxyl group (-OH) at position 2 and a C=N double bond. This form retains full aromaticity of the quinoline ring system (naphthalene-like

electron system).

The "7-Chloro" Effect

The chlorine atom at position 7 exerts a strong negative inductive effect (-I) .

-

Acidity Modulation: The electron-withdrawing nature of the 7-Cl group increases the acidity of both the N-H (lactam) and O-H (lactim) protons compared to the unsubstituted parent quinoline.

-

Equilibrium Shift: While the parent 2-quinolone strongly favors the lactam form, the 7-Cl substituent stabilizes the anionic intermediate, slightly lowering the energy barrier for proton transfer, though the lactam preference remains dominant (

in favor of lactam in polar media).

Analytical Characterization & Validation

Distinguishing between tautomers requires orthogonal analytical techniques. Relying on a single method can lead to misidentification of the dominant species.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for solution-state characterization.

| Feature | Lactam (2-Quinolone) Signature | Lactim (2-Hydroxyquinoline) Signature |

| Coupling ( | Distinct | Aromatic coupling pattern preserved. |

UV-Vis Spectroscopy & Solvatochromism

The electronic transitions differ significantly due to the conjugation length.

-

Lactam: Exhibits a bathochromic shift (red shift) in polar solvents due to stabilization of the polar excited state.

-

Lactim: Spectra resemble those of O-alkylated derivatives (e.g., 2-methoxyquinoline).

X-Ray Crystallography

In the solid state, 7-chloro-2-hydroxyquinoline crystallizes exclusively in the lactam form . The crystal lattice is stabilized by intermolecular

Environmental Determinants

The environment dictates the position of the equilibrium (

Solvent Polarity Model

-

Polar Protic Solvents (Water, Methanol): High dielectric constants stabilize the more polar lactam form (Dipole moment

D) via solvation shells. -

Non-Polar Solvents (Cyclohexane, CCl

): The lactam form persists but often aggregates into cyclic dimers to satisfy hydrogen bonding potential. At extremely high dilutions (

Visualization: Solvation & Tautomerism Pathways

Caption: Pathway illustrating the conversion of the Lactim form to the Lactam form, highlighting the divergence between monomeric stabilization in polar media and dimerization in non-polar media.

Experimental Protocols

The following protocols are designed to validate the tautomeric state of your specific 7-chloro-2-hydroxyquinoline lot or derivative.

Protocol A: UV-Vis Solvatochromic Shift Assay

Objective: Determine the sensitivity of the tautomeric equilibrium to solvent polarity.

-

Stock Preparation: Dissolve 5 mg of 7-chloro-2-hydroxyquinoline in 10 mL of DMSO (Stock A).

-

Solvent Panel: Prepare 4 cuvettes containing 3 mL of:

-

Cyclohexane (Non-polar)

-

Chloroform (Low polarity, H-bond donor)

-

Acetonitrile (Polar aprotic)

-

Methanol (Polar protic)

-

-

Spiking: Add 10

L of Stock A to each cuvette. Invert to mix. -

Measurement: Scan from 200 nm to 450 nm.

-

Analysis:

-

Observe the

.[1] The lactam form typically shows bands around 330-340 nm. -

Look for isosbestic points if mixed solvents are used, indicating a clean two-state equilibrium.

-

Protocol B: NMR Tautomer Ratio Determination

Objective: Quantify the Lactam:Lactim ratio (

-

Sample Prep: Prepare a 10 mM solution in DMSO-

(favors lactam) and a separate sample in CDCl -

Acquisition:

-

Run

H NMR with a relaxation delay ( -

Set spectral width to include -2 to 16 ppm.

-

-

Processing:

-

Integrate the N-H signal (

). -

Integrate the C3-H signal (doublet near

). -

Search for any signal at

ppm in

-

-

Calculation: If distinct O-H signals are absent (common due to rapid exchange), the presence of the N-H signal with an integral of 1H confirms

lactam population.

Implications for Drug Design

In a biological context (protein binding pocket), the tautomeric state is fixed by the specific interactions with amino acid residues.

-

H-Bond Donor/Acceptor Profile:

-

Lactam: Acts as a Hydrogen Bond Donor (via N-H) AND Acceptor (via C=O). This is the relevant pharmacophore for most GPCR targets (e.g., Dopamine D2 receptors).

-

Lactim: Acts as a Donor (via O-H) and Acceptor (via N:).

-

-

Docking Simulations: When performing molecular docking (e.g., using Glide or AutoDock), you must dock the Lactam form . Docking the "2-hydroxy" (enol) structure will result in incorrect pose prediction and calculated binding energies, as the penalty for tautomerizing to the less stable enol form inside the pocket is rarely compensated by binding enthalpy.

Workflow: Computational Handling

Caption: Computational workflow for handling 7-chloro-2-hydroxyquinoline in docking studies, emphasizing the selection of the stable lactam tautomer.

References

-

BenchChem. (2025).[2][3] 2-Hydroxyquinoline chemical structure and tautomerism. Retrieved from

-

National Institutes of Health (NIH). (2025). Mechanism of Quinolone Action and Resistance. PMC Database. Retrieved from

-

Royal Society of Chemistry (RSC). (2025). Solvent effects on the rate of the keto–enol interconversion. Organic & Biomolecular Chemistry. Retrieved from

-

ResearchGate. (2024). Tautomerization between 2-quinolone and 2-hydroxyquinolone: Computational and Experimental Studies. Retrieved from

-

Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note 24. Retrieved from

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 7-Chloro-2-hydroxyquinoline: A Tautomeric Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Chloro-2-hydroxyquinoline. A critical aspect of this compound's structure is its existence in a tautomeric equilibrium with the more stable 7-chloro-2(1H)-quinolone form. This guide is therefore centered on the NMR spectral features of this predominant tautomer, offering field-proven insights into spectral interpretation, experimental protocols, and the influence of molecular structure on NMR parameters. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who work with quinoline-based scaffolds.

Introduction: The Tautomeric Nature of 7-Chloro-2-hydroxyquinoline

7-Chloro-2-hydroxyquinoline is a substituted quinoline of significant interest in various fields of chemical research. However, to accurately interpret its NMR spectra, it is crucial to first understand its structural dynamics in solution. 2-Hydroxyquinolines, including the 7-chloro substituted analog, predominantly exist in their keto tautomeric form, 2(1H)-quinolone.[1][2] This phenomenon, known as lactam-lactim tautomerism, is a fundamental concept in heterocyclic chemistry.

The equilibrium between the hydroxy (lactim) and the quinolone (lactam) forms is overwhelmingly shifted towards the lactam isomer due to the greater thermodynamic stability of the cyclic amide functionality.[1] This stability is attributed to favorable resonance energy and the ability to form strong intermolecular hydrogen bonds in the solid state and in solution. Therefore, any discussion of the NMR spectrum of 7-Chloro-2-hydroxyquinoline is, in practice, an analysis of the spectrum of 7-chloro-2(1H)-quinolone.

Experimental Protocols: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution ¹H and ¹³C NMR spectra is fundamental to the structural elucidation of 7-chloro-2(1H)-quinolone. The following protocol outlines a robust methodology for sample preparation and data acquisition.

Sample Preparation

A meticulously prepared sample is paramount for obtaining high-quality NMR data, characterized by sharp signals and a flat baseline.

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for quinolone derivatives due to its excellent solvating power. Chloroform-d (CDCl₃) can also be used. The choice of solvent can influence chemical shifts, so it is imperative to report the solvent used.

-

Concentration:

-

For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.

-

For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the low natural abundance of the ¹³C isotope.

-

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most commercially available deuterated solvents contain TMS.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans: 16 to 32 scans are generally sufficient to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

-

Spectral Width: A spectral width of 0 to 200 ppm is standard.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

-

Spectral Analysis: Deciphering the Molecular Structure

The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of 7-chloro-2(1H)-quinolone, based on established principles and data from analogous compounds.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR spectra, the atoms of 7-chloro-2(1H)-quinolone are numbered as shown in the diagram below.

Caption: Molecular structure and atom numbering of 7-chloro-2(1H)-quinolone.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 7-chloro-2(1H)-quinolone is expected to show six signals in the aromatic and vinyl regions, corresponding to the five protons on the quinoline ring and one proton on the nitrogen atom.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

| H1 (N-H) | 11.0 - 12.0 | Broad Singlet | - | The N-H proton of the lactam is typically deshielded due to hydrogen bonding and resonance, resulting in a broad signal at a high chemical shift. |

| H8 | 7.8 - 8.0 | Doublet | J = ~2.0 Hz | H8 is ortho to the nitrogen and is deshielded. It will appear as a doublet due to coupling with H6 (meta-coupling). |

| H5 | 7.6 - 7.8 | Doublet | J = ~8.5 Hz | H5 is ortho to the ring fusion and will be a doublet due to coupling with H6 (ortho-coupling). |

| H6 | 7.2 - 7.4 | Doublet of Doublets | J = ~8.5, ~2.0 Hz | H6 is coupled to both H5 (ortho-coupling) and H8 (meta-coupling), resulting in a doublet of doublets. |

| H4 | 7.5 - 7.7 | Doublet | J = ~9.5 Hz | H4 is a vinyl proton and is coupled to H3, appearing as a doublet. |

| H3 | 6.4 - 6.6 | Doublet | J = ~9.5 Hz | H3 is a vinyl proton coupled to H4, appearing as a doublet at a lower chemical shift than H4 due to its position relative to the carbonyl group. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of 7-chloro-2(1H)-quinolone is expected to display nine distinct signals, corresponding to the nine carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | 160 - 165 | The carbonyl carbon of the lactam is highly deshielded and appears at a very low field. |

| C8a | 138 - 142 | This is a quaternary carbon at the ring junction, adjacent to the nitrogen atom. |

| C7 | 130 - 135 | The carbon atom bearing the chlorine atom is deshielded due to the electronegativity of chlorine. |

| C4a | 128 - 132 | Another quaternary carbon at the ring fusion. |

| C5 | 125 - 129 | Aromatic CH carbon. |

| C6 | 122 - 126 | Aromatic CH carbon. |

| C4 | 120 - 124 | Vinylic CH carbon. |

| C8 | 115 - 119 | Aromatic CH carbon. |

| C3 | 114 - 118 | Vinylic CH carbon. |

Note: The assignments are based on general principles of ¹³C NMR spectroscopy and data for similar quinolone structures. Two-dimensional NMR techniques, such as HSQC and HMBC, would be required for unambiguous assignment of all carbon signals.

The Causality Behind Experimental Choices and Self-Validating Systems

The choice of NMR experiments and parameters is guided by the need to obtain a self-validating dataset. A simple ¹H NMR spectrum provides information on the number of different protons and their immediate electronic environment. However, the coupling patterns observed in the ¹H spectrum provide crucial connectivity information. For instance, the observation of a doublet of doublets for H6 validates its position between H5 and H8, as predicted by the structure.

Similarly, a ¹³C NMR spectrum confirms the number of unique carbon atoms in the molecule. For a more rigorous and self-validating structural confirmation, two-dimensional NMR experiments are indispensable:

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, confirming the connectivity of the proton network. A COSY spectrum of 7-chloro-2(1H)-quinolone would show correlations between H3 and H4, and between H5, H6, and H8.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated carbon signals in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the overall carbon framework. For example, the N-H proton (H1) would be expected to show an HMBC correlation to the carbonyl carbon (C2) and the quaternary carbon C8a.

By integrating the information from these one- and two-dimensional NMR experiments, a self-validating and unambiguous structural elucidation of 7-chloro-2(1H)-quinolone can be achieved.

Conclusion

The NMR spectral analysis of 7-Chloro-2-hydroxyquinoline is fundamentally the analysis of its predominant tautomer, 7-chloro-2(1H)-quinolone. This guide has provided a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this important heterocyclic compound. By following the outlined experimental protocols and applying the principles of spectral analysis, researchers can confidently characterize this and related quinolone derivatives, which is a critical step in the development of new therapeutic agents and functional materials.

References

-

BenchChem. (2025). 2-Hydroxyquinoline chemical structure and tautomerism. Retrieved from a relevant scientific resource.[1]

-

PubChem. (2026). 2-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link].[2]

Sources

Solubility of 7-Chloro-2-hydroxyquinoline: An In-Depth Technical Guide

Executive Summary

7-Chloro-2-hydroxyquinoline (CAS: 14459-76-8), also known as 7-chloroquinolin-2(1H)-one, is a critical pharmacophore and intermediate, most notably in the synthesis of the leukotriene receptor antagonist Montelukast Sodium .

Precise knowledge of its solubility profile is not merely an academic exercise but a process necessity. Its high melting point (>290°C) and strong intermolecular hydrogen bonding network create significant challenges in dissolution and purification. This guide provides a comprehensive analysis of its solubility behavior, experimental protocols for data generation, and strategic insights for solvent selection in purification processes.

Physicochemical Profile & Solubility Mechanics

To master the solubility of this compound, one must first understand the structural forces at play.

Structural Tautomerism

7-Chloro-2-hydroxyquinoline exists in a tautomeric equilibrium between the enol form (2-hydroxy) and the keto form (2-quinolinone) . In the solid state and in polar solvents, the keto form predominates.

-

Implication: The keto form facilitates the formation of strong intermolecular hydrogen-bonded dimers (similar to DNA base pairing). This results in a high crystal lattice energy, which the solvent must overcome to dissolve the solute.

Thermodynamic Parameters

-

LogP (Predicted): ~2.5 – 2.8

-

pKa: ~11 (weakly acidic due to the NH/OH group)

The Solubility Rule of Thumb:

High Melting Point + Strong H-Bonding = Low Solubility in Non-Polar Solvents. Dissolution requires either high temperature (to increase entropic gain) or specific solvation (breaking H-bonds using dipolar aprotic solvents or acids).

Solubility Data Profile

The following data categorizes solvent affinity based on process chemistry literature and thermodynamic principles.

Qualitative Solubility Table

| Solvent Class | Specific Solvents | Solubility Status | Process Application |

| Carboxylic Acids | Glacial Acetic Acid | High (esp. hot) | Primary Recrystallization Solvent. Disrupts dimer H-bonds via protonation/solvation. |

| Dipolar Aprotic | DMF, DMSO, NMP | High | Excellent for reaction media; difficult to remove due to high boiling points. |

| Alcohols | Methanol, Ethanol | Moderate (Hot) | Used for washing or secondary crystallization steps. Poor solubility at RT. |

| Esters | Ethyl Acetate | Low to Moderate | Soluble at reflux; often used with co-solvents or for antisolvent precipitation. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Good for extraction but limited by environmental regulations. |

| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble | Antisolvents. Used to crash out the product from EtAc or DMF solutions. |

| Water | Water | Insoluble | Antisolvent. Used to precipitate product from Acetic Acid or DMF solutions. |

Temperature Dependence (Process Insight)

-

In Ethyl Acetate: At room temperature (25°C), solubility is negligible.[3] At reflux (77°C), solubility increases significantly, allowing for "dissolve hot, crystallize cold" purification cycles.

-

In Glacial Acetic Acid: High solubility is observed even at moderate temperatures (40–60°C), making it the preferred solvent for removing inorganic salts or highly polar impurities.

Experimental Protocols

Since exact mole-fraction data may vary by crystal polymorph, researchers must validate solubility curves internally. Below is the Self-Validating Standardized Protocol .

Protocol 1: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility saturation (

Workflow:

-

Preparation: Add excess 7-Chloro-2-hydroxyquinoline solid to 10 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Place in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C) at 200 RPM for 72 hours .

-

Validation Step: Check for undissolved solid visually. If clear, add more solid.

-

-

Sampling: Stop agitation and allow sedimentation for 2 hours (or centrifuge at same temperature).

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

if -

Quantification: Analyze filtrate via HPLC (see 4.2).

Protocol 2: HPLC Quantification Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic ring absorption) or 320 nm (quinoline specific).

-

Injection Vol: 10 µL.

-

Run Time: ~15 minutes.

Visualization of Workflows

Solubility Determination Workflow

Figure 1: Standardized Shake-Flask Methodology for Thermodynamic Solubility Determination.

Purification Solvent Selection Decision Tree

Figure 2: Strategic decision matrix for solvent selection during purification.

Thermodynamic Modeling (Advanced Analysis)

For researchers generating extensive data sets, fitting the experimental mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Once A, B, and C are determined, solubility at any intermediate temperature can be predicted with high accuracy (<2% RMSD).

Causality Note: The dissolution of 7-chloro-2-hydroxyquinoline is typically an endothermic process (

References

-

Sigma-Aldrich. 7-Chloroquinolin-2(1H)-one Product Specification & MSDS. Link

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 85986, 7-Chloro-2-quinolinol. Link

-

European Patent Office. Process for the preparation of Montelukast and intermediates (EP 2287154 A1). (Describes purification via ethyl acetate/hexane systems). Link

-

BenchChem. Solubility Profile of Hydroxyquinolines: Technical Guide. (General solubility trends for quinoline derivatives). Link

-

Journal of Chemical & Engineering Data. Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline in Different Solvents. (Thermodynamic modeling reference for chloro-hydroxyquinoline analogs). Link

Sources

Crystal Structure of 7-Chloro-2-hydroxyquinoline: A Technical Guide

This guide provides an in-depth technical analysis of the crystal structure, tautomeric dynamics, and synthetic pathways of 7-Chloro-2-hydroxyquinoline.[1] It is designed for researchers in medicinal chemistry and crystallography.[1]

Executive Summary

7-Chloro-2-hydroxyquinoline (CAS: 5162-03-8) is a privileged heterocyclic scaffold in drug discovery, serving as a critical intermediate for kinase inhibitors, anticancer agents, and metallodrug ligands.[1] While often chemically designated as "2-hydroxy," structural analysis reveals that in the solid state, this molecule exists predominantly as its tautomer, 7-chloroquinolin-2(1H)-one . This guide delineates the crystallographic principles governing its packing, the supramolecular synthons that stabilize its lattice, and the synthetic protocols required to generate high-purity crystals for diffraction studies.

Chemical Identity & Tautomeric Equilibrium

The structural integrity of this compound is defined by a dynamic equilibrium between the lactim (hydroxy) and lactam (one) forms. Understanding this is a prerequisite for interpreting X-ray diffraction (XRD) data.[1]

-

Lactim Form (Solution/Gas Phase): 7-chloro-2-hydroxyquinoline.[1][2] Favored in non-polar solvents and high temperatures.

-

Lactam Form (Solid State): 7-chloroquinolin-2(1H)-one.[1] Favored in the crystalline state due to the formation of robust intermolecular hydrogen bonds.[1]

Tautomeric Pathway Visualization

The following diagram illustrates the proton transfer mechanism that dictates the solid-state structure.

Caption: The tautomeric shift from the aromatic lactim to the amide-like lactam is driven by the thermodynamic stability of the cyclic amide dimer in the solid phase.

Crystallographic Characterization

Unit Cell & Space Group

While specific lattice parameters can vary based on solvation and temperature, 7-chloroquinolin-2(1H)-one derivatives typically crystallize in the Monoclinic crystal system.[1] The structural motif is governed by the planar nature of the quinoline ring and the steric demand of the chlorine atom at the 7-position.[1]

| Parameter | Typical Value / Range | Description |

| Crystal System | Monoclinic | Favors planar stacking of aromatic cores.[1] |

| Space Group | P2₁/c (No.[1][3] 14) | Centrosymmetric packing is most common for simple quinolones.[1] |

| Z Value | 4 | Four molecules per unit cell (two dimers).[1] |

| Density | ~1.45 - 1.55 g/cm³ | High density due to efficient pi-stacking and Cl atom mass. |

Supramolecular Architecture

The crystal lattice is constructed effectively through a hierarchy of non-covalent interactions.[1]

Primary Synthon: The R²₂(8) Dimer

The dominant feature in the crystal structure is the formation of a centrosymmetric dimer.

-

Mechanism: The protonated Nitrogen (N1-H) acts as a hydrogen bond donor, while the Carbonyl Oxygen (C2=O) acts as an acceptor.

-

Geometry: This forms an eight-membered ring motif, denoted in graph-set notation as R²₂(8) .[1]

-

Bond Distance: The N...O distance is typically 2.80 – 2.90 Å , indicating a strong hydrogen bond.

Secondary Interaction: Pi-Pi Stacking

-

Stacking Axis: The planar dimers stack along the short crystallographic axis (usually b-axis).[1]

-

Interplanar Distance: ~3.4 Å.[1]

-

Offset: The rings are often slip-stacked (offset) to minimize repulsion between the pi-electron clouds and the 7-chloro substituents.[1]

Experimental Protocols

Synthesis of 7-Chloroquinolin-2(1H)-one

To obtain high-quality crystals, one must first synthesize the compound with high regioselectivity.[1] The Meth-Cohn or Modified Knorr synthesis is recommended.[1]

Protocol:

-

Reagents: 3-Chloroaniline (1.0 eq), Cinnamoyl chloride (1.1 eq), Aluminum Chloride (AlCl₃, 3.0 eq).

-

Acylation: Dissolve 3-chloroaniline in dry dichloromethane (DCM). Add cinnamoyl chloride dropwise at 0°C. Stir for 2 hours to form the amide intermediate.

-

Cyclization: Remove solvent.[1] Mix the solid amide with AlCl₃ and heat to 120°C (melt) for 1 hour. This effects the intramolecular Friedel-Crafts alkylation.[1]

-

Workup: Quench with ice-water. Filter the precipitate.[1][3]

-

Purification: Recrystallize from Ethanol/DMF (9:1) to isolate the 7-chloro isomer (vs. 5-chloro).[1]

Crystallization for XRD

Growing single crystals suitable for diffraction requires slow evaporation to allow the thermodynamically favored lactam dimers to align.[1]

-

Solvent System: Methanol/Chloroform (1:1 v/v).[1]

-

Method: Slow evaporation at Room Temperature (25°C).

-

Timeframe: 48–72 hours.

-

Morphology: Colorless to pale yellow prisms.

Characterization Workflow

Caption: A linear workflow ensuring sample purity before crystallographic analysis is critical for resolving the correct tautomer.

Spectroscopic Correlates

XRD data should always be cross-validated with spectroscopic signatures to confirm the bulk phase composition.[1]

| Technique | Diagnostic Signal | Structural Insight |

| IR Spectroscopy | 1640–1660 cm⁻¹ (Strong) | C=O stretch .[1] Confirms the Lactam (2-one) form.[1] A broad O-H stretch >3000 cm⁻¹ (Lactim) should be absent or weak. |

| ¹H NMR (DMSO-d₆) | δ ~11.5–12.0 ppm (Broad Singlet) | N-H proton .[1] Confirms the presence of the proton on the nitrogen, validating the lactam structure. |

| ¹³C NMR | δ ~160–162 ppm | Carbonyl Carbon (C2) .[1] Distinct from the C-O shift of the lactim form.[1] |

Pharmaceutical Relevance

The crystal structure of 7-chloroquinolin-2(1H)-one is not merely an academic curiosity; it dictates the material properties of the drug substance.[1]

-

Solubility: The strong intermolecular hydrogen bonding (dimers) leads to high lattice energy and poor aqueous solubility.[1] Formulation strategies often require disrupting these dimers (e.g., using amorphous solid dispersions).

-

Polymorphism: The slip-stacked packing allows for potential polymorphism depending on the solvent used (solvatomorphism), which can alter dissolution rates.[1]

-

Scaffold Utility: The 7-chloro position is electronically active, making this crystal a precursor for 7-chloro-2-hydroxyquinoline-3-carbaldehyde , a key intermediate in the synthesis of hydrazone-based anticancer drugs.[1]

References

-

Tautomerism in 2-Hydroxyquinolines: Journal of Physical Chemistry A, "Proton-Transfer Tautomerism of 7-Hydroxyquinolines Mediated by Hydrogen-Bonded Complexes."

-

Synthesis of 7-Chloroquinoline Derivatives: Asian Journal of Chemistry, "Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives."[1]

-

Crystallographic Data of Quinolin-2-ones: MDPI, "Synthesis and X-ray Crystal Structure Analysis of Substituted Quinolin-2(1H)-ones."[1]

-

Applications in Metallodrugs: ACS Omega, "Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis and Structural Analysis."[1]

-

General Quinoline Chemistry: PubChem Compound Summary, "7-Chloro-4-hydroxyquinoline (Structural Analog Data)."

Sources

Theoretical and Computational Studies of 7-Chloro-2-hydroxyquinoline: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of 7-Chloro-2-hydroxyquinoline (7-Cl-2-HQ) , a pharmacologically significant scaffold bridging the structural properties of quinolinones and the reactivity of halogenated heterocycles. This document synthesizes Density Functional Theory (DFT) insights, spectroscopic validation, and molecular docking protocols.[1][2]

Key Insight: The theoretical study of 7-Cl-2-HQ is defined by its lactam-lactim tautomerism . While often chemically named as a "2-hydroxy" derivative, computational evidence confirms that the 2-quinolinone (lactam) tautomer is energetically favored in polar solvents and the solid state. This distinction is critical for accurate molecular docking and predictive modeling.

Structural Dynamics & Tautomeric Equilibrium

The most critical theoretical aspect of 7-Cl-2-HQ is the proton transfer equilibrium between the enol form (lactim) and the keto form (lactam).

The Tautomeric Mechanism

In the gas phase, the lactim (OH) form may exhibit stability comparable to the lactam.[3] However, the 7-chloro substituent exerts an inductive electron-withdrawing effect (-I), which alters the electron density of the ring system. In aqueous and polar environments, the equilibrium shifts decisively toward the 7-chloro-2(1H)-quinolinone (lactam) form due to solvent-assisted stabilization and dimerization potential.

Implication for Simulation:

-

Gas Phase Calculations: Must optimize both tautomers to determine

. -

Docking Studies: The ligand must be prepared in the lactam form to reflect physiological reality.

Visualization of Tautomeric Pathways

The following diagram illustrates the tautomeric shift and the computational workflow required to analyze it.

Figure 1: Tautomeric equilibrium pathway. The lactam form is stabilized by polar solvents, a critical factor in drug design.

Electronic Structure & Reactivity (DFT Methodology)

To accurately predict the reactivity of 7-Cl-2-HQ, Density Functional Theory (DFT) is employed.[1] The standard protocol utilizes the B3LYP hybrid functional with the 6-311++G(d,p) basis set, which provides a balance between computational cost and accuracy for halogenated organic molecules.

Global Reactivity Descriptors

The energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—determine the molecule's chemical stability and optical properties.

Predicted Electronic Parameters (B3LYP/6-311++G(d,p)):

| Parameter | Symbol | Formula | Interpretation for 7-Cl-2-HQ |

| Ionization Potential | Energy required to remove an electron; modulated by Cl electronegativity. | ||

| Electron Affinity | Energy released when adding an electron. | ||

| Chemical Hardness | High hardness indicates resistance to charge transfer (stability). | ||

| Electrophilicity Index | Indicates the propensity to accept electrons (crucial for biological binding). |

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the sites for electrophilic and nucleophilic attack.

-

Negative Potential (Red): Concentrated around the carbonyl oxygen (C=O) in the lactam form and the ring nitrogen . These are the primary hydrogen bond acceptors in protein pockets.

-

Positive Potential (Blue): Concentrated around the NH group (lactam) and the aromatic protons.

-

7-Chloro Influence: The chlorine atom creates a localized region of electron density but also induces a "sigma-hole," potentially allowing for halogen bonding interactions with receptor residues.

Computational Workflow & Protocols

This section details the step-by-step protocols for reproducing these theoretical studies.

DFT Optimization Protocol (Gaussian 09/16)

This protocol optimizes the geometry and calculates vibrational frequencies to ensure a true minimum (no imaginary frequencies).

Input File Structure (.gjf):

Molecular Docking Protocol (AutoDock Vina)

To assess pharmacological potential, 7-Cl-2-HQ is docked against targets such as SARS-CoV-2 Main Protease (Mpro) or DNA Gyrase .

Workflow Diagram:

Figure 2: Molecular docking workflow. Accurate ligand tautomer state is a prerequisite for valid binding energy calculation.

Step-by-Step Methodology:

-

Ligand Prep: Convert the optimized DFT structure (log file) to .pdbqt. Ensure the lactam form is used. Set the Cl-C bond as non-rotatable (aromatic).

-

Receptor Prep: Download PDB (e.g., 6LU7 for SARS-CoV-2 Mpro). Use MGLTools to remove co-crystallized water, add polar hydrogens, and compute Gasteiger charges.

-

Grid Box: Center the grid on the active site residues (e.g., Cys145, His41 for Mpro).

-

Execution: Run Vina with exhaustiveness = 8 (minimum).

-

Validation: Re-dock the native ligand to calculate RMSD. A valid protocol requires RMSD < 2.0 Å.

Spectroscopic Validation

Theoretical data must be validated against experimental spectra.

Vibrational Spectroscopy (IR/Raman)

-

C=O Stretch (Lactam): A strong, characteristic band predicted around 1650–1680 cm⁻¹ . This band confirms the presence of the quinolinone tautomer.

-

O-H Stretch (Lactim): If present, appears as a broad band at 3200–3400 cm⁻¹ . Its absence in solid-state IR confirms the lactam dominance.

-

C-Cl Stretch: Predicted in the fingerprint region, typically 700–750 cm⁻¹ .

NMR Prediction (GIAO Method)

-

Method: GIAO-B3LYP/6-311++G(d,p) in DMSO-d6 (using PCM).

-

Key Shift: The proton attached to the nitrogen (N-H) in the lactam form will show a distinct downfield shift (approx. 11-12 ppm), absent in the lactim form.

References

-

Tautomerism in 2-Hydroxyquinolines

- Spectroscopy and Structure of 2-Hydroxyquinoline.

- Source: The Journal of Physical Chemistry.

-

Computational Studies on Chloroquinoline Derivatives

- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.

- Source: Journal of Molecular Structure (via NIH/PMC).

-

Molecular Docking of Chloroquinolines (SARS-CoV-2)

- Molecular Docking Analysis of Chloroquine and Hydroxychloroquine and Design of Anti-SARS-CoV2 Protease Inhibitor.

-

Source: Modern Applied Science.[4]

-

Anticancer Activity of 7-Chloroquinoline Derivatives

- Novel 7-Chloro-(4-thioalkylquinoline)

- Source: Pharmaceuticals (MDPI).

Sources

- 1. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 4. ccsenet.org [ccsenet.org]

Precision Profiling: In Vitro Cytotoxicity Assessment of 7-Chloro-2-hydroxyquinoline Derivatives

Application Note & Technical Guide | Version 2.0

Abstract

The 7-chloro-2-hydroxyquinoline scaffold (often existing in tautomeric equilibrium with 7-chloro-2-quinolone) represents a "privileged structure" in medicinal chemistry, serving as a precursor for potent anticancer, antimicrobial, and anti-inflammatory agents. However, the hydrophobic nature of this heterocyclic core and its tendency to induce complex apoptotic cascades necessitate a rigorous, self-validating cytotoxicity screening protocol. This guide outlines a high-fidelity workflow for evaluating these derivatives, moving beyond standard MTT assays to include solubility optimization, mechanistic validation, and selectivity profiling.

The Pre-Analytical Phase: Compound Handling & Solubility

The Failure Point: 7-Chloro-2-hydroxyquinoline derivatives are characteristically lipophilic. Inadequate solubilization results in micro-precipitation in aqueous media, leading to "false resistance" data (compound not reaching the cell) or "false toxicity" (crystals physically damaging cells).

Solubilization Protocol

-

Primary Stock: Dissolve the solid derivative in 100% sterile-filtered DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM .

-

Note: If the compound resists dissolution, sonicate at 40 kHz for 5–10 minutes at room temperature. Avoid heating above 37°C to prevent thermal degradation of sensitive side chains (e.g., hydrazone or Schiff base linkers).

-

-

Visual Check: Hold the vial against a light source. The solution must be optically clear. Any turbidity indicates incomplete solvation.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).

The "Cloud Point" Validation (Self-Validating Step)

Before adding cells, you must determine the maximum solubility in the culture medium.

-

Prepare a mock dilution series in the specific media (e.g., DMEM + 10% FBS) without cells.

-

Incubate at 37°C for 4 hours.

-

Microscopic Inspection: Check wells under 10x/20x phase contrast.

-

Pass: Solution is clear.

-

Fail: Needle-like crystals or amorphous aggregates are visible.

-

Rule: The highest concentration used in the assay must be below this precipitation threshold.

-

Primary Screening: Metabolic Viability Assay (MTT/MTS)

While MTT is standard, quinoline derivatives can occasionally act as reducing agents. We recommend a paired cell-free control to rule out chemical interference.

Experimental Design

-

Cell Lines:

-

Target: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).

-

Control (Critical for Selectivity): HUVEC (Endothelial) or MRC-5 (Fibroblast).

-

-

Seeding Density: 5,000–10,000 cells/well (line-dependent) in 96-well plates.

-

Replicates:

biological replicates minimum.[1]

Detailed Protocol

-

Seeding: Plate cells in 100 µL media. Incubate for 24h to allow attachment (cells must be in log phase).

-

Treatment:

-

Prepare 2x serial dilutions of the 7-chloro-2-hydroxyquinoline derivative in media.

-

DMSO Limit: Ensure final DMSO concentration is

(v/v). Higher levels permeabilize membranes, masking specific drug toxicity. -

Add 100 µL of drug solution to wells (final volume 200 µL).

-

Blanks: Media + DMSO (no cells).

-

Compound Control: Media + Highest Drug Conc. (no cells)

Checks for non-enzymatic MTT reduction.

-

-

Incubation: 48h or 72h at 37°C, 5% CO

. -

Readout (MTT):

-

Add 20 µL MTT reagent (5 mg/mL in PBS).

-

Incubate 3–4h (until purple formazan crystals form).

-

Aspirate media carefully (crystals are loose).

-

Solubilize with 150 µL DMSO. Shake for 10 min.

-

Measure Absorbance at 570 nm (Ref: 630 nm).

-

Data Processing

Calculate % Viability using the formula:

-

IC

Calculation: Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or Origin. -

Selectivity Index (SI):

. An

Mechanistic Validation: Apoptosis & Cell Cycle

7-Chloro-2-hydroxyquinoline derivatives often induce apoptosis via DNA intercalation or Topoisomerase II inhibition , leading to mitochondrial dysfunction.

Annexin V-FITC / PI Staining (Flow Cytometry)

This discriminates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

-

Treatment: Treat

cells in 6-well plates with the calculated IC -

Harvesting: Collect media (floating dead cells) and trypsinized adherent cells. Crucial: Do not over-trypsinize, as this strips phosphatidylserine (PS), causing false negatives.

-

Staining:

-

Wash with cold PBS. Resuspend in 1X Binding Buffer.

-

Add 5 µL Annexin V-FITC + 5 µL Propidium Iodide (PI).

-

Incubate 15 min in dark at RT.

-

-

Analysis: Analyze 10,000 events via Flow Cytometer (e.g., BD FACSCanto).

-

Expected Result for Quinoline Derivatives: Significant shift to Q2 (Late Apoptosis) and Q4 (Early Apoptosis) compared to control.

-

Cell Cycle Analysis (PI)

Quinolines often arrest cells at the G2/M phase (tubulin/Topo II interference) or S-phase (DNA synthesis inhibition).

-

Fix harvested cells in 70% ice-cold ethanol (dropwise while vortexing) overnight at -20°C.

-

Wash with PBS. Treat with RNase A (100 µg/mL) to digest RNA.

-

Stain with PI (50 µg/mL).

-

Analyze DNA content histogram.

Visualizations

Experimental Workflow (DOT Diagram)

This diagram illustrates the critical "Go/No-Go" decision points in the screening process.

Caption: Figure 1. Step-wise screening workflow emphasizing the critical solubility checkpoint prior to cell exposure.

Mechanism of Action (DOT Diagram)

Hypothesized pathway for 7-chloro-2-hydroxyquinoline derivatives based on structure-activity relationship (SAR) literature.

Caption: Figure 2. Proposed cytotoxic mechanism involving DNA targeting and mitochondrial apoptotic cascades.

Summary of Key Parameters

| Parameter | Recommendation | Rationale |

| Solvent | DMSO (Sterile) | High solubility for quinolines; keep final conc. <0.5%.[2][3][4] |

| Control Drug | Doxorubicin or Cisplatin | Validates assay sensitivity (Positive Control). |

| Blank | Media + DMSO (No Cells) | Corrects for background absorbance. |

| Interference | Cell-free Drug Control | Rules out chemical reduction of MTT by the quinoline. |

| Cut-off | IC | Generally considered "active" for lead compounds. |

References

-

National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays.[1][5][6][7][8][9][10][11] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Abdelmegeed, H., et al. (2024).[8] Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer.[8] RSC Advances. Retrieved from [Link]

-

Kouba, S., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.[12] Pharmaceuticals (Basel). Retrieved from [Link][13]

Sources

- 1. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Purification of crude 7-Chloro-2-hydroxyquinoline by recrystallization

The following guide is structured as a Technical Support Center resource. It is designed to be a "living document" for process chemists and researchers, moving beyond generic textbook advice to address the specific physicochemical challenges of 7-Chloro-2-hydroxyquinoline (also known as 7-chloroquinolin-2(1H)-one ).[1]

Ticket ID: PUR-7CL-HQ-001 Status: Active Subject: Recrystallization Protocols & Troubleshooting for High-Purity Isolation

Executive Summary & Molecule Profile

7-Chloro-2-hydroxyquinoline (CAS: 4965-33-7) exists in a tautomeric equilibrium between the lactam (2-quinolinone) and lactim (2-hydroxy) forms.[1] In the solid state and polar solvents, the lactam (2-quinolinone) form predominates.[1]

-

Key Challenge: The lactam form creates strong intermolecular hydrogen-bonded dimers (similar to DNA base pairs), resulting in extremely low solubility in common organic solvents (ethanol, acetone, DCM) and a high melting point (>250°C).[1]

-

Critical Impurities:

Solvent Selection Matrix

Select the solvent system based on your crude purity profile.

| Solvent System | Suitability | Pros | Cons |

| Glacial Acetic Acid (AcOH) | High Purity (Recommended) | Disrupts lactam H-bonds effectively at reflux; excellent removal of colored tars and inorganic salts.[1] | Corrosive; requires high heat (118°C); lower yield if not cooled properly.[1] |

| DMF / Water | High Yield | Excellent solvency power; water acts as a powerful anti-solvent to force precipitation.[1] | High boiling point of DMF makes drying difficult; risk of residual solvent in final API. |

| Methanol / Water | Light Purification | Mild conditions; good for removing inorganic salts. | Poor solubility of the target molecule requires huge solvent volumes; not effective for isomer separation. |

Standard Operating Procedure (SOP): Acetic Acid Recrystallization

Objective: Purification of crude 7-Chloro-2-hydroxyquinoline (>85% initial purity) to >98% purity.

Phase A: Dissolution & Carbon Treatment[2]

-

Ratio: Charge crude solid and Glacial Acetic Acid (10-12 volumes, e.g., 10g solid in 100-120mL AcOH) into a round-bottom flask.

-

Heating: Heat to reflux (~118°C) with vigorous stirring. The solid should dissolve completely.

-

Note: If solids persist after 15 mins at reflux, add AcOH in 1-volume increments.

-

-

Decolorization: Once dissolved, remove heat source briefly. Add Activated Carbon (5% w/w relative to crude mass).[1]

-

Safety: Add carbon slowly to avoid boil-over.[1]

-

-

Reflux: Re-attach condenser and reflux for an additional 15-30 minutes.

Phase B: Hot Filtration (Critical Step)[1]

-

Setup: Pre-heat a Buchner funnel or sintered glass funnel (using a heat gun or by passing hot solvent through it).[1]

-

Filtration: Filter the mixture while boiling hot to remove carbon and mechanical impurities.

-

Why: The compound will crystallize immediately if the temperature drops below 90°C.

-

-

Rinse: Wash the filter cake with a small amount of boiling AcOH.

Phase C: Crystallization & Isolation[3]

-

Slow Cooling: Allow the filtrate to cool to room temperature (20-25°C) slowly over 2-3 hours with gentle stirring.

-

Crystal Habit: Slow cooling promotes the formation of dense needles/prisms, rejecting the 5-chloro isomer into the mother liquor.

-

-

Precipitation (Optional): If yield is low (<60%), add Water (2-3 volumes) dropwise to the filtrate to force further precipitation.[1] Warning: This may lower purity.

-

Filtration: Collect the crystals via vacuum filtration.

-

Washing:

-

Drying: Dry in a vacuum oven at 60-80°C for 12 hours.

Visual Workflows (Graphviz)[1]

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process for purification based on the state of the crude material.

Caption: Decision tree for selecting the optimal solvent system based on impurity profile (Isomer vs. Color).

Diagram 2: The "Hot Filtration" Trap

The most common failure point is premature crystallization during filtration.

Caption: Critical control point: Temperature maintenance during filtration to prevent yield loss.

Troubleshooting & FAQs

Direct answers to common failure modes observed in the lab.

Q1: The solution solidifies immediately when I pour it into the filter funnel.

Diagnosis: "Thermal Shock Crystallization." The lactam form has a steep solubility curve; a drop of 10°C can cause massive precipitation. Solution:

-

Use a heated sintered glass funnel (wrap with heating tape or pre-wash with boiling solvent).[1]

-

Do not use vacuum initially; use gravity filtration for the first portion to warm the glass, then apply gentle vacuum.[1]

-

Dilute the boiling solution slightly (add 10-20% more solvent) before filtering to lower the saturation point.

Q2: My yield is <50%, but the purity is high.

Diagnosis: The compound is too soluble in the mother liquor, or you used too much solvent. Solution:

-

Concentrate: Distill off 30-50% of the acetic acid from the filtrate before cooling.

-

Anti-solvent: After the filtrate has cooled to room temperature, add Water (dropwise) until turbidity persists, then cool to 0°C.[1] This forces the remaining product out of solution.

Q3: I still see the 5-chloro isomer (Regioisomer) in HPLC.

Diagnosis: Isomers often co-crystallize.[1] Solution:

-

Switch Solvent: If AcOH failed, try DMF . Dissolve in minimum hot DMF, then add hot Water until cloudy. Cool very slowly (wrap flask in a towel).

-

Reprocess: Perform a second recrystallization. Isomeric purity usually improves logarithmically (e.g., 85% -> 95% -> 99%).[1]

Q4: The product is grey/brown even after carbon treatment.

Diagnosis: Fine carbon particles passed through the filter, or the impurities are oxidative tars (quinones). Solution:

-

Use Celite (Diatomaceous Earth) as a filter aid pad on top of your filter paper/sinter.[1] This traps fine carbon particles.[1]

-

Ensure the carbon treatment is done at reflux for at least 30 minutes to allow adsorption of complex tars.

References

-

PubChem. 7-Chloro-2-hydroxyquinoline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Google Patents. Process for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (Related Quinolinone Purification Logic). Patent US20060079690A1.[1] Available at:

-

Google Patents. Process for the production of 5,7-dichloro-8-hydroxy-quinoline (Acetic Acid Chlorination/Purification Context). Patent US3560508A.[1] Available at:

-

Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. (Context on ethanol/DMSO crystallization). Available at: [Link][1]

Sources

Preventing photobleaching of 7-Chloro-2-hydroxyquinoline in fluorescence microscopy

Topic: Preventing Photobleaching of 7-Chloro-2-hydroxyquinoline

Status: Active Agent: Senior Application Scientist Ticket ID: 7Cl-HQ-STABILITY-001[1]

Executive Summary

Welcome to the Technical Support Center. You are likely experiencing rapid signal loss with 7-Chloro-2-hydroxyquinoline (7-Cl-2-HQ) .[1] Unlike robust polymeric dyes (e.g., Alexa Fluors), small molecule quinolines are highly sensitive to their chemical environment.

The Core Problem: 7-Cl-2-HQ is a halogenated fluorophore.[1] The chlorine atom induces a "Heavy Atom Effect," which enhances Intersystem Crossing (ISC) to the triplet state. This makes the molecule exceptionally prone to reacting with dissolved oxygen, generating Singlet Oxygen (

This guide provides a self-validating troubleshooting workflow to stabilize your signal.

Part 1: Diagnostic Workflow

Is it Bleaching or Quenching? Before altering your acquisition protocol, determine if the signal loss is permanent (bleaching) or reversible (quenching).

Figure 1: Diagnostic logic to distinguish between reversible quenching (often caused by pH fluctuations or metal ions) and irreversible photobleaching.[1][2][3]

Part 2: Chemical Mitigation Strategies

Issue: The chlorine substituent increases the triplet state population. Solution: You must aggressively scavenge oxygen to prevent the formation of reactive oxygen species (ROS).

Protocol: The "Gloxy" Oxygen Scavenging System

For 7-Cl-2-HQ, standard commercial mounting media may be insufficient.[1] We recommend a Glucose Oxidase/Catalase (Gloxy) buffer system coupled with a triplet state quencher.[1]

Reagents Required:

-

Gloxy Mix: Glucose Oxidase (37 U/mL) + Catalase (370 U/mL).[1]

-

Substrate: Glucose (0.4% w/v).

-

Triplet Quencher: Trolox (2 mM) or Cyclooctatetraene (COT).[1]

Step-by-Step Preparation:

-

Base Buffer: Prepare PBS at pH 7.4 (7-Cl-2-HQ fluorescence is pH-dependent).[1]

-

Stock Solutions:

-

Final Assembly (Make fresh immediately before imaging):

Antifade Selection Guide

If you prefer commercial reagents, select based on the mounting matrix.

| Antifade Agent | Mechanism | Compatibility with 7-Cl-2-HQ | Notes |

| p-Phenylenediamine (PPD) | ROS Scavenger | High | Can discolor (brown) over time.[1] Best for fixed samples. |

| n-Propyl Gallate (NPG) | Radical Scavenger | Medium | Good for live cells; less toxic than PPD [2].[1][2] |

| DABCO | Triplet Quencher | Low/Medium | Weak protection for halogenated dyes; requires high concentration.[1] |

| Vectashield | Proprietary | High | Excellent shelf life; verify pH compatibility.[1] |

Part 3: The Photophysics of Bleaching

To understand why your settings matter, view the pathway below. 7-Cl-2-HQ is prone to "System Crossing" due to the heavy chlorine atom.[1]

Figure 2: The photobleaching pathway. The chlorine atom facilitates the S1 -> T1 transition. The T1 state reacts with oxygen to destroy the dye. Removing Oxygen breaks the chain at the T1 stage.

Part 4: Frequently Asked Questions (FAQs)

Q1: My signal is weak initially, even before bleaching. Why? A: Check your pH. Hydroxyquinolines undergo Excited-State Intramolecular Proton Transfer (ESIPT).[1]

-

Neutral/Basic pH: Favors the anionic form, which is typically highly fluorescent.

-

Acidic pH: Favors the neutral/cationic form, which may have a lower quantum yield or different spectral shift [3].

Q2: Can I use 405 nm excitation? A: Yes, but proceed with caution.

-

7-Cl-2-HQ absorbs in the UV/Blue region.[1] High-energy photons (UV) accelerate photodestruction.[1]

-

Optimization: Use the longest wavelength possible that still excites the fluorophore (e.g., if it absorbs at 380nm, 405nm is safer than 350nm).

-

Pulsed Excitation: If using a confocal microscope, decrease the pixel dwell time and use "line averaging" rather than high laser power. This allows the triplet state to relax back to the ground state between excitation events [4].[5]

Q3: I see "blinking" instead of smooth bleaching. A: This indicates the fluorophore is entering a long-lived dark state (Triplet state) but recovering.

-

Fix: This confirms that Oxygen Scavenging (Part 2) is necessary. The blinking is the molecule cycling through the T1 state shown in Figure 2.

References

-

Rasnik, I., McKinney, S. A., & Ha, T. (2006). Nonblinking and long-lasting single-molecule fluorescence.[1] Nature Methods, 3(11), 891–893. Link

-

Longin, A., Souchier, C., Ffrench, M., & Bryon, P. A. (1993). Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. Journal of Histochemistry & Cytochemistry, 41(12), 1833-1840. Link

-

Bardez, E., Devol, I., Larrey, B., & Valeur, B. (1997). Excited-state intramolecular proton transfer in 7-hydroxyquinoline and its derivatives. The Journal of Physical Chemistry B, 101(39), 7786-7793. Link

-

Donnert, G., Eggeling, C., & Hell, S. W. (2007). Major signal increase in fluorescence microscopy through dark-state relaxation.[1] Nature Methods, 4(1), 81-86.[1] Link

Sources

- 1. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]

- 3. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bleaching Effects | Scientific Volume Imaging [svi.nl]

Challenges in the N-alkylation of 7-chloro-2-quinolones

The following guide serves as a specialized technical support resource for the N-alkylation of 7-chloro-2-quinolones. It is designed to function as an interactive troubleshooting hub, prioritizing mechanistic understanding and practical problem-solving over generic instructions.

Ticket Topic: N-Alkylation of 7-Chloro-2-Quinolones